[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
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Overview
Description
[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C6H12ClN3OS and a molecular weight of 209.7 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride typically involves the reaction of ethoxymethyl thiadiazole derivatives with methanamine in the presence of hydrochloric acid . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may involve the formation of secondary amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various thiadiazole derivatives, which are important in the development of new materials and catalysts .
Biology: In biological research, thiadiazole derivatives are studied for their potential antimicrobial, antifungal, and antiviral properties .
Medicine: Thiadiazole compounds, including [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Industry: This compound is used in the production of specialty chemicals and as a building block for more complex molecules in industrial applications .
Mechanism of Action
The mechanism of action of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The thiadiazole ring is known to interact with various biological macromolecules, potentially inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
- [5-(Methylthio)-1,3,4-thiadiazol-2-yl]methanamine
- [5-(Ethylthio)-1,3,4-thiadiazol-2-yl]methanamine
- [5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine
Comparison:
- [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride is unique due to its ethoxymethyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
- The presence of different substituents on the thiadiazole ring can significantly alter the compound’s chemical properties and potential applications .
Properties
IUPAC Name |
[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS.ClH/c1-2-10-4-6-9-8-5(3-7)11-6;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQOGUGCERBLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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